(E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions
Formation of Thiazolidinone Core: This can be achieved by reacting a suitable amine with carbon disulfide and an α-halo ketone under basic conditions.
Introduction of Benzo[d][1,3]dioxole Group: This step involves the alkylation of the thiazolidinone core with a benzo[d][1,3]dioxole derivative.
Formation of the Thiophene Moiety: The final step is the condensation of the intermediate with a thiophene aldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the reduction of the thioxo group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents, under controlled temperature and solvent conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, (E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research is focused on its therapeutic potential. Studies have indicated that it may inhibit certain enzymes or pathways involved in disease processes, making it a potential candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.
Benzodioxoles: Compounds with the benzo[d][1,3]dioxole structure are often studied for their pharmacological activities.
Thiophenes: Thiophene derivatives are widely used in materials science and medicinal chemistry.
Uniqueness
What sets (E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one apart is its combination of these three distinct moieties, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C16H11NO3S3 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(5E)-3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11NO3S3/c18-15-14(7-11-2-1-5-22-11)23-16(21)17(15)8-10-3-4-12-13(6-10)20-9-19-12/h1-7H,8-9H2/b14-7+ |
InChI Key |
JCCRONHGEKYXOT-VGOFMYFVSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CC4=CC=CS4)SC3=S |
Origin of Product |
United States |
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